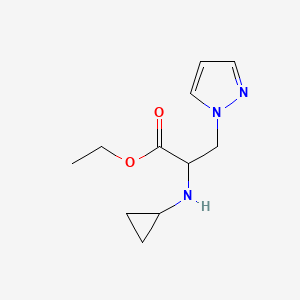![molecular formula C9H20N2O3 B13485187 tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amino alcohol to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted carbamates.
科学的研究の応用
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate involves its ability to protect functional groups during chemical reactions. The carbamate group can be easily removed under mild acidic conditions, releasing the free amine or alcohol. This property makes it an effective protecting group in organic synthesis.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate: Another carbamate with a slightly different structure.
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: A related compound with a pyrrolidine ring.
Uniqueness
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for selective protection and deprotection in complex synthetic sequences, making it a valuable tool in advanced organic synthesis.
特性
分子式 |
C9H20N2O3 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
InChIキー |
LIVUZRASEMVBNR-NKWVEPMBSA-N |
異性体SMILES |
C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)N |
正規SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
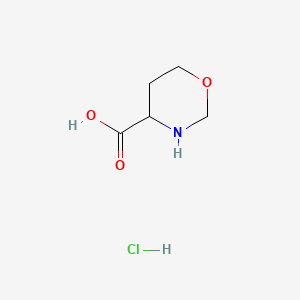
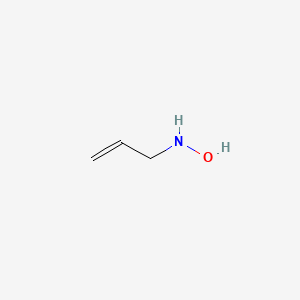
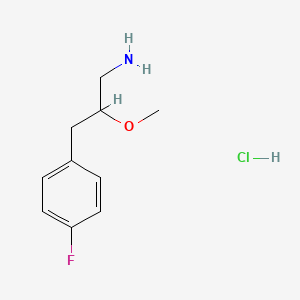


![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)
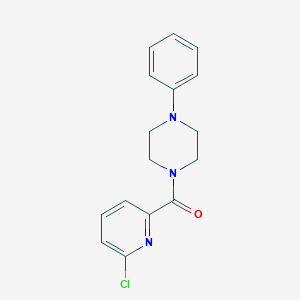


![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
